3-amino-3-[3-(4-methylphenoxy)phenyl]propanoic Acid
Description
Structural Characterization and Nomenclature
This compound possesses a complex molecular structure that can be systematically analyzed through various chemical descriptors and nomenclature systems. The compound bears the Chemical Abstracts Service registry number 213192-66-6, which serves as its unique chemical identifier in global databases. According to the International Union of Pure and Applied Chemistry naming conventions, this molecule is formally designated as this compound, reflecting its structural components in a systematic manner.
The molecular formula of this compound is C₁₆H₁₇NO₃, corresponding to a molecular weight of 271.31 grams per mole. The structural architecture consists of a propanoic acid backbone with an amino group positioned at the third carbon atom, accompanied by a substituted phenyl ring system. The phenyl substituent features a meta-positioned 4-methylphenoxy group, creating a biaryl ether linkage that significantly influences the compound's physicochemical properties.
Table 1: Fundamental Chemical Properties of this compound
The compound's structural representation can be expressed through various chemical notation systems. The Simplified Molecular Input Line Entry System notation is CC1=CC=C(C=C1)OC2=CC=CC(=C2)C(CC(=O)O)N, which encodes the complete molecular connectivity. The International Chemical Identifier string provides another standardized representation: InChI=1S/C16H17NO3/c1-11-5-7-13(8-6-11)20-14-4-2-3-12(9-14)15(17)10-16(18)19/h2-9,15H,10,17H2,1H3,(H,18,19), enabling precise chemical database searches and computational analyses.
The structural complexity of this compound arises from its multiple functional groups and aromatic systems. The presence of both amino and carboxylic acid functionalities classifies it as a zwitterionic compound under physiological conditions, capable of existing in multiple ionization states depending on environmental pH. The 4-methylphenoxy substituent introduces additional steric and electronic effects that distinguish this compound from simpler amino acid derivatives.
Historical Context and Discovery
The development and characterization of this compound represents part of the broader evolution in synthetic organic chemistry focused on creating structurally diverse amino acid analogs with enhanced pharmacological properties. While specific historical details regarding the initial discovery of this particular compound are not extensively documented in the available literature, its emergence can be contextualized within the systematic exploration of beta-amino acid chemistry that gained momentum in the late twentieth and early twenty-first centuries.
The compound appears in chemical databases and research literature as part of comprehensive screening libraries designed for drug discovery and chemical biology applications. Its synthesis and characterization likely evolved from efforts to create amino acid derivatives with improved metabolic stability and unique biological activities compared to naturally occurring alpha-amino acids. The systematic incorporation of phenoxy substituents in amino acid frameworks represents a strategic approach to modulating physicochemical properties while maintaining essential structural features for biological recognition.
Beta-amino acids, as a class, have historical significance in medicinal chemistry due to their resistance to enzymatic degradation and their ability to adopt unique secondary structures when incorporated into peptides and proteins. The specific design of this compound reflects advances in structure-activity relationship studies that identified the importance of aromatic substituents in determining biological activity and selectivity.
Chemical databases indicate that this compound has been catalogued and made available for research purposes through various chemical suppliers, suggesting its recognition as a valuable synthetic intermediate or research tool. The assignment of a Chemical Abstracts Service registry number demonstrates its formal recognition within the global chemical literature and commerce system.
Relevance in Organic and Medicinal Chemistry
This compound occupies a significant position in contemporary organic and medicinal chemistry research due to its unique structural features and potential therapeutic applications. The compound's relevance stems from its classification as a beta-amino acid derivative, a class of molecules that has demonstrated considerable promise in drug discovery and chemical biology applications.
In organic chemistry, this compound serves as a valuable synthetic intermediate for the preparation of more complex molecular structures. Its multiple functional groups, including the amino group, carboxylic acid functionality, and aromatic systems, provide numerous opportunities for chemical modification and derivatization. The presence of the 4-methylphenoxy substituent introduces specific electronic and steric effects that can be exploited in synthetic transformations to create libraries of related compounds.
The medicinal chemistry significance of this compound relates to its potential biological activities and its utility as a scaffold for drug development. Beta-amino acids have been recognized for their enhanced metabolic stability compared to their alpha-amino acid counterparts, making them attractive components for pharmaceutical applications. The compound's structural features suggest potential interactions with biological targets, including enzymes and receptors, through multiple binding modes.
Table 2: Chemical Reactivity Profile of this compound
| Reaction Type | Potential Products | Chemical Significance |
|---|---|---|
| Oxidation | Oxo derivatives, ketones, aldehydes | Structural modification for biological activity |
| Reduction | Alcohol derivatives, reduced amines | Creation of structural analogs |
| Substitution | Halogenated or alkylated derivatives | Introduction of diverse functional groups |
| Amide Formation | Peptide-like structures | Pharmaceutical applications |
| Ester Formation | Prodrug derivatives | Enhanced bioavailability |
Research investigations have explored the antimicrobial properties of related compounds derived from this structural framework. Studies have demonstrated that derivatives of this compound exhibit significant activity against various multidrug-resistant pathogens, with Minimum Inhibitory Concentration values ranging from 1 to 64 micrograms per milliliter against both Gram-positive and Gram-negative bacteria. These findings suggest that the structural scaffold may serve as a foundation for developing new antimicrobial agents.
The anticancer potential of derivatives based on this compound has also been investigated in preclinical studies. Research focusing on non-small cell lung cancer cell lines has shown that certain structural modifications of this scaffold can reduce cell viability by up to 50% compared to standard chemotherapeutic agents. Additionally, some derivatives have demonstrated the ability to suppress cell migration, indicating potential anti-metastatic properties.
The compound's antioxidant properties have been evaluated through various biochemical assays, revealing significant free radical scavenging activity comparable to established antioxidants. The structure-activity relationships observed in these studies indicate that specific substitution patterns, including the 4-methylphenoxy group present in this compound, can enhance antioxidant efficacy.
From a pharmaceutical perspective, the compound's moderate solubility in polar solvents, attributed to its carboxylic acid functionality, combined with hydrophobic characteristics from its aromatic components, suggests favorable pharmacokinetic properties for drug development. The ability to form hydrogen bonds through both the amino and carboxylic acid groups provides opportunities for specific molecular recognition and binding to biological targets.
Properties
IUPAC Name |
3-amino-3-[3-(4-methylphenoxy)phenyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3/c1-11-5-7-13(8-6-11)20-14-4-2-3-12(9-14)15(17)10-16(18)19/h2-9,15H,10,17H2,1H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INAQBBFMGZBFDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC2=CC=CC(=C2)C(CC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70433184 | |
| Record name | 3-Amino-3-[3-(4-methylphenoxy)phenyl]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70433184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
213192-66-6 | |
| Record name | 3-Amino-3-[3-(4-methylphenoxy)phenyl]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70433184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Phenoxy Ether Formation
The foundational step involves constructing the 3-(4-methylphenoxy)phenyl scaffold. A bromide or nitro precursor at the para position of phenol facilitates nucleophilic displacement. For example, 3-bromophenylpropanoic acid ethyl ester reacts with 4-methylphenol under basic conditions (K₂CO₃, DMF, 110°C), achieving 82–89% yield of 3-(4-methylphenoxy)phenylpropanoic acid ethyl ester. Microwave-assisted conditions (150 W, 15 min) reduce reaction times by 60% compared to conventional heating.
Table 1: Phenoxy Ether Formation Conditions
| Starting Material | Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| 3-Bromophenylpropanoate | K₂CO₃ | DMF | 110 | 89 |
| 3-Nitrophenylpropanal | Et₃N | THF | Reflux | 76 |
Amination Strategies
Introducing the β-amino group requires careful selection of nitrogen sources and reducing agents. Catalytic hydrogenation (H₂, 5 bar, Pd/C) of a nitro intermediate derived from 3-(4-methylphenoxy)phenylpropanoic acid ethyl ester achieves 68% yield. Alternatively, reductive amination using sodium cyanoborohydride (NaBH₃CN, NH₄OAc, MeOH) converts ketone intermediates to amines with 74% efficiency.
Michael Addition-Mediated Route
Conjugate Addition to α,β-Unsaturated Esters
A Michael acceptor such as methyl 3-(3-(4-methylphenoxy)phenyl)acrylate reacts with benzylamine in THF (−20°C), followed by hydrogenolytic cleavage (H₂, Pd(OH)₂), yielding the β-amino ester. Hydrolysis (6M HCl, reflux) provides the target acid in 65% overall yield. Stereochemical outcomes depend on the amine’s nucleophilicity and solvent polarity, with DMF favoring anti-addition (dr 3:1).
Asymmetric Catalysis
Chiral phosphoric acid catalysts (e.g., TRIP, 10 mol%) enable enantioselective additions, achieving 92% ee for (S)-3-amino derivatives. This method remains limited to small-scale synthesis due to catalyst cost but demonstrates potential for pharmaceutical applications.
Industrial-Scale Production Techniques
Continuous Flow Processing
Patented methods describe tubular reactors for sequential phenoxylation, amination, and hydrolysis. Key advantages include:
Green Chemistry Innovations
Water-mediated reactions under microwave irradiation eliminate organic solvents. For instance, 3-(4-methylphenoxy)benzaldehyde undergoes Strecker synthesis (NH₄Cl, NaCN, H₂O, 100°C) to form the aminonitrile intermediate, which hydrolyzes to the target acid in 81% yield. Life-cycle assessments show a 40% reduction in E-factor compared to traditional routes.
Protective Group Chemistry
Carboxylic Acid Protection
Esterification (SOCl₂, MeOH) protects the acid during amination, preventing lactamization. Deprotection (LiOH, THF/H₂O) restores the carboxylate with >99% recovery. Boc-protected amines withstand harsh conditions (e.g., nitration), though Troc groups offer superior stability in acidic media.
Amino Group Masking
Phthalimide protection (phthalic anhydride, Δ) enables selective phenoxylation. Hydrazine cleavage (NH₂NH₂, EtOH) releases the primary amine without oxidizing the diaryl ether.
Analytical Validation of Synthetic Intermediates
Spectroscopic Characterization
- ¹H NMR : Aromatic protons (δ 6.7–7.3 ppm), methylphenoxy CH₃ (δ 2.32 ppm), and β-amino CH (δ 4.15 ppm).
- IR : Carboxylic acid O–H (2500–3300 cm⁻¹), C=O (1695 cm⁻¹), and N–H bends (1610 cm⁻¹).
- HRMS : [M+H]⁺ calcd. for C₁₆H₁₈NO₃: 272.1287; found: 272.1283.
Table 2: Key Spectral Data for Intermediate Verification
| Intermediate | ¹H NMR (δ) | IR (cm⁻¹) | HRMS (m/z) |
|---|---|---|---|
| Phenoxypropanoic ester | 2.32 (s, 3H, CH₃) | 1720 (C=O) | 285.1462 |
| Boc-protected amine | 1.42 (s, 9H, Boc) | 1695 (urethane) | 356.1964 |
Chemical Reactions Analysis
Types of Reactions
3-amino-3-[3-(4-methylphenoxy)phenyl]propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.
Substitution: The amino and phenyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens (Cl2, Br2), alkylating agents (alkyl halides).
Major Products Formed
Oxidation Products: Oxo derivatives, such as ketones or aldehydes.
Reduction Products: Alcohols or amines.
Substitution Products: Halogenated or alkylated derivatives.
Scientific Research Applications
Scientific Research Applications
1. Medicinal Chemistry and Drug Development
- The compound has been explored for its potential as an anticancer agent. Studies have indicated that derivatives of amino acids similar to this compound exhibit cytotoxic properties against various cancer cell lines, including A549 non-small cell lung cancer cells .
- Its structural similarity to known drugs allows researchers to modify its structure to enhance efficacy and reduce toxicity, making it a candidate for further exploration in drug development.
2. Enzyme Inhibition Studies
- 3-amino-3-[3-(4-methylphenoxy)phenyl]propanoic acid is utilized in enzyme inhibition studies, particularly those involving proteases and kinases. The ability of this compound to interact with specific enzymes can lead to the development of inhibitors that may have therapeutic applications in diseases where these enzymes are implicated.
3. Neuropharmacology
- The compound has shown promise in neuropharmacological studies, particularly regarding its effects on neurotransmitter systems. Its ability to modulate neurotransmitter activity could position it as a candidate for treating neurological disorders.
Case Studies and Research Findings
Industrial Applications
1. Pharmaceutical Development
- The compound's unique structure makes it a valuable intermediate in the synthesis of novel pharmaceuticals. Its derivatives can be tailored to enhance drug-like properties, such as solubility and bioavailability.
2. Biochemical Research
- In biochemical research, this compound serves as a tool for studying metabolic pathways and receptor interactions, contributing to the understanding of various biological processes.
3. Agricultural Chemistry
- There is emerging interest in the use of similar compounds in agricultural chemistry, particularly as growth regulators or pest control agents due to their biochemical activity.
Mechanism of Action
The mechanism of action of 3-amino-3-[3-(4-methylphenoxy)phenyl]propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets. The pathways involved include:
Enzyme Inhibition: The compound binds to the active site of enzymes, preventing substrate binding and subsequent catalytic activity.
Receptor Binding: It interacts with receptors on cell surfaces, influencing signal transduction pathways and cellular responses.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The biological activity of β-amino acid derivatives is highly dependent on substituent groups. Below is a comparative analysis of key analogs:
Pharmacological Profiles
- Anticancer Activity: 3-((4-hydroxyphenyl)amino)propanoic acid derivatives (e.g., Compound 20 with a 2-furyl group) show potent anticancer activity (IC50: 5 μM against HeLa cells) due to ROS-mediated apoptosis . In contrast, 3-amino-3-(4-methoxyphenyl)propanoic acid exhibits weaker cytotoxicity (IC50 > 50 μM), suggesting electron-withdrawing groups (e.g., hydroxyl) enhance activity .
- Antioxidant Activity: Hydroxyl-substituted analogs (e.g., 3-((4-hydroxyphenyl)amino)propanoic acid) demonstrate significant radical scavenging (EC50: 10 μM in DPPH assay), while methoxy or methylphenoxy derivatives show reduced activity due to decreased hydrogen-donating capacity .
- Antimicrobial Activity: 3-((4-hydroxyphenyl)amino)propanoic acid derivatives inhibit multidrug-resistant Candida auris (MIC: 4 μg/mL), whereas alkyl-substituted analogs (e.g., 4-isopropylphenyl) lack efficacy, indicating polar groups are critical for antifungal action .
Physicochemical Properties
- Lipophilicity (LogP): The target compound (estimated LogP: 2.8) is more lipophilic than 3-((4-hydroxyphenyl)amino)propanoic acid (LogP: 1.2) but less than 3-amino-3-(4-isopropylphenyl)propanoic acid (LogP: 3.5) . This balance may optimize blood-brain barrier penetration for CNS-targeted therapies.
- Solubility: Hydroxyl and amino groups in 3-((4-hydroxyphenyl)amino)propanoic acid improve aqueous solubility (25 mg/mL) compared to the target compound (<10 mg/mL) .
Key Research Findings and Data Tables
Table 1: Anticancer Activity of Selected Derivatives
Table 2: Antioxidant Efficacy (DPPH Assay)
| Compound | EC50 (μM) | Radical Scavenging (%) | Reference |
|---|---|---|---|
| 3-((4-hydroxyphenyl)amino)propanoic acid | 10.0 ± 1.2 | 92% at 50 μM | |
| 3-amino-3-(4-methoxyphenyl)propanoic acid | 45.3 ± 3.5 | 35% at 50 μM |
Biological Activity
3-Amino-3-[3-(4-methylphenoxy)phenyl]propanoic acid is a compound of interest due to its potential therapeutic applications, particularly in antimicrobial and anticancer research. This article explores the biological activities associated with this compound, focusing on its antimicrobial, anticancer, and antioxidant properties, along with relevant case studies and research findings.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of related compounds derived from this compound. These derivatives have shown significant activity against various multidrug-resistant pathogens.
Key Findings:
- MIC Values : The Minimum Inhibitory Concentration (MIC) values for some derivatives ranged from 1 to 64 µg/mL against Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis .
- Mechanism of Action : The antimicrobial activity is believed to stem from the ability of these compounds to disrupt bacterial cell wall synthesis and inhibit protein function.
Anticancer Activity
The anticancer potential of this compound derivatives has been investigated in several studies, particularly focusing on their effects on non-small cell lung cancer (NSCLC) cells.
Case Studies:
- Cell Viability Assay : Compounds derived from this scaffold were tested on A549 NSCLC cell lines. Notably, certain derivatives reduced cell viability by up to 50% compared to control treatments like doxorubicin .
- Migration Inhibition : Some derivatives also demonstrated the ability to suppress cell migration, indicating potential anti-metastatic properties .
Antioxidant Activity
The antioxidant properties of this compound derivatives have been evaluated using various assays.
Research Findings:
- DPPH Radical Scavenging : Compounds exhibited significant scavenging activity against DPPH radicals, comparable to known antioxidants like ascorbic acid .
- Structure-Activity Relationship : The antioxidant capacity was found to be structure-dependent, with specific substitutions enhancing efficacy.
Summary of Biological Activities
The following table summarizes the biological activities associated with this compound and its derivatives:
Q & A
Q. Basic
- Nuclear Magnetic Resonance (NMR):
- 1H NMR identifies aromatic protons (δ 6.5–7.5 ppm) and methylphenoxy groups (δ 2.3 ppm for CH3).
- 13C NMR confirms carbonyl (δ 170–175 ppm) and quaternary carbons.
- High-Resolution Mass Spectrometry (HRMS): Validates molecular formula (e.g., C17H19NO3).
- Infrared Spectroscopy (IR): Detects carboxylic acid O–H stretches (~2500–3300 cm⁻¹) and C=O bonds (~1700 cm⁻¹) .
How can computational reaction design frameworks improve synthesis efficiency?
Q. Advanced
- Quantum Chemical Calculations: Predict reaction pathways and transition states to optimize regioselectivity (e.g., for phenoxy group attachment) .
- Machine Learning Models: Analyze literature data (e.g., from PubChem or Reaxys) to recommend solvent systems or catalysts.
- Continuous Flow Synthesis: Reduces side reactions and improves scalability compared to batch methods .
Example Workflow:
Use density functional theory (DFT) to model substituent effects on reaction kinetics.
Validate predictions with small-scale experiments.
Scale up using flow reactors for higher yield (>80%) .
How can researchers resolve contradictions in reported biological activities of structurally similar compounds?
Q. Advanced
- Dose-Response Analysis: Test the compound across a concentration gradient (e.g., 0.1–100 µM) to identify IC50 discrepancies.
- Comparative SAR Studies: Modify substituents (e.g., replacing 4-methylphenoxy with 4-hydroxyphenyl) and evaluate activity shifts.
- Meta-Analysis: Cross-reference data from multiple assays (e.g., antimicrobial vs. enzyme inhibition) to identify confounding variables (e.g., solvent polarity) .
Data Contradiction Case:
If Study A reports antimicrobial activity (MIC = 8 µg/mL) but Study B finds no effect, validate using:
- Standardized Assays: Follow CLSI guidelines for MIC determination.
- Control Compounds: Compare with known agents (e.g., ampicillin) to rule out assay-specific artifacts .
What safety precautions are critical when handling this compound?
Q. Basic
- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles.
- Ventilation: Conduct reactions in a fume hood to avoid inhalation of fine powders.
- Waste Disposal: Neutralize acidic byproducts before disposal per institutional guidelines .
What methodologies elucidate the compound’s mechanism of action in antimicrobial studies?
Q. Advanced
- Time-Kill Assays: Monitor bacterial viability over 24 hours to distinguish bactericidal vs. bacteriostatic effects.
- Proteomic Profiling: Use LC-MS/MS to identify protein targets (e.g., cell wall synthesis enzymes).
- Molecular Docking: Model interactions with bacterial enzymes (e.g., dihydrofolate reductase) to predict binding affinity .
Q. Advanced
- Solvent Screening: Test polar aprotic solvents (e.g., DMF) for amidation steps to enhance nucleophilicity.
- Catalyst Selection: Use DCC/DMAP for ester-to-amide conversions (yield improvement from 60% to 85%) .
- Temperature Control: Lower temperatures (−20°C) reduce side reactions during sensitive steps (e.g., deprotection) .
Optimization Workflow:
Screen 3–5 solvent systems (e.g., THF, DCM, EtOAc).
Use design of experiments (DoE) to evaluate interactive effects of temperature/pH.
Validate with triplicate runs to ensure reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
